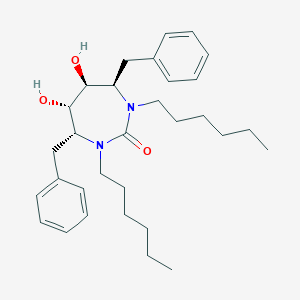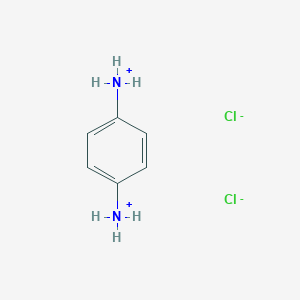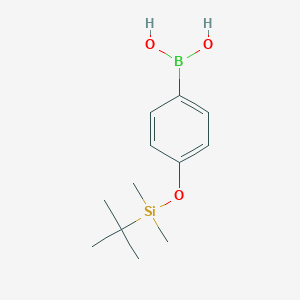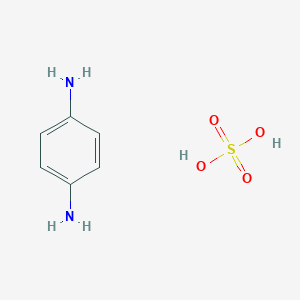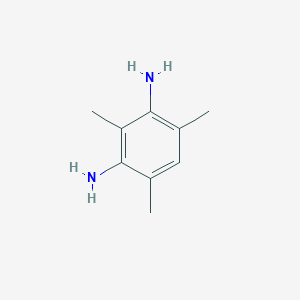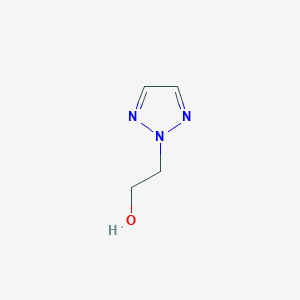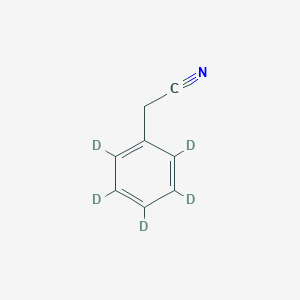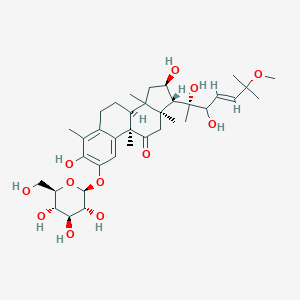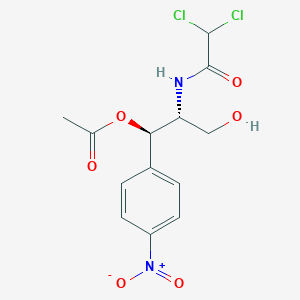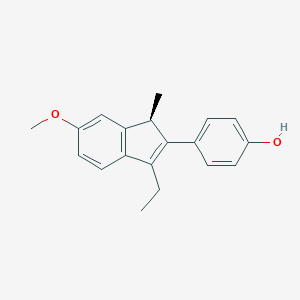
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol, also known as EMIM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMIM is a member of the phenolic family and is structurally similar to the natural hormone estrogen.
Mechanism Of Action
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol acts as an ERM by binding to estrogen receptors, specifically the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to have a higher binding affinity for ERβ compared to ERα. This selective binding to ERβ may provide therapeutic benefits without the adverse effects associated with traditional estrogen therapy.
Biochemical And Physiological Effects
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol can inhibit the proliferation of breast cancer cells and induce apoptosis. (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to increase bone density and decrease the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
One advantage of using (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its selective binding to ERβ, which may provide therapeutic benefits without the adverse effects associated with traditional estrogen therapy. However, one limitation of using (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
For (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol research include further investigation of its potential as a treatment for breast cancer, osteoporosis, and cardiovascular disease. Additionally, research could focus on developing more efficient synthesis methods to improve its bioavailability and exploring its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to act as an ERM and its anti-inflammatory properties make it a promising candidate for the treatment of breast cancer, osteoporosis, and cardiovascular disease. Future research could focus on further investigating its therapeutic potential and developing more efficient synthesis methods to improve its bioavailability.
Synthesis Methods
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck reaction. The most commonly used method for synthesizing (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is the Suzuki-Miyaura coupling reaction. This method involves the reaction of 3-ethyl-6-methoxy-1-methyl-1H-indene and 4-bromo-phenol in the presence of a palladium catalyst and a base.
Scientific Research Applications
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been studied extensively for its potential therapeutic applications, including its ability to act as an estrogen receptor modulator (ERM) and its anti-inflammatory properties. (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been evaluated for its potential as a treatment for breast cancer, osteoporosis, and cardiovascular disease.
properties
CAS RN |
154569-16-1 |
|---|---|
Product Name |
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[(1R)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m1/s1 |
InChI Key |
ARRLKELHSXEBEL-GFCCVEGCSA-N |
Isomeric SMILES |
CCC1=C([C@@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
synonyms |
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



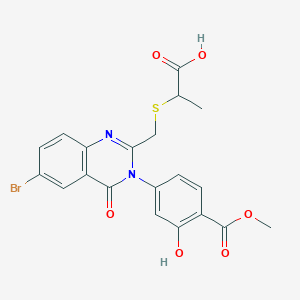
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)
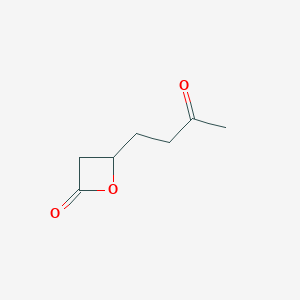
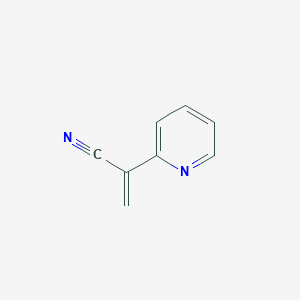
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
